Boc-(r)-2-amino-2-(3-methoxyphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

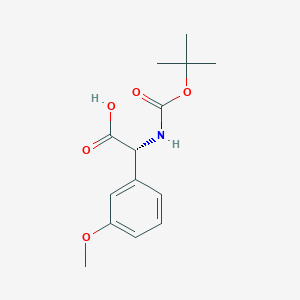

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chemical compound that features a Boc-protected amino group attached to a 2-(3-methoxyphenyl)acetic acid moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde as the starting material.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Acid: The protected amino group is then converted to the corresponding acetic acid derivative through a series of reactions involving Grignard reagents and subsequent hydrolysis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.

Substitution: Substitution reactions at the aromatic ring or the amino group can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated derivatives and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Characteristics

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability during chemical transformations. The molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. Its unique structure includes a 3-methoxyphenyl group attached to the alpha carbon, contributing to its distinct properties and potential applications in medicinal chemistry.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptidomimetics and other biologically active compounds. Its chiral nature allows for the synthesis of enantiomerically pure products, which are crucial in drug development due to differing biological activities between enantiomers.

Case Study: Peptidomimetics

In one study, Boc-protected compounds were utilized as precursors for synthesizing peptidomimetics, which mimic the structure and function of peptides while providing enhanced stability and bioavailability . The ability to selectively deprotect the Boc group facilitated the generation of active compounds suitable for biological evaluation.

Biological Activities

Preliminary studies indicate that this compound exhibits promising biological activities. Notably:

- Antibacterial Properties : Amidoxime derivatives derived from Boc-protected amino acids have shown potential as antibacterial agents against pathogenic strains of E. coli. These compounds demonstrated greater specificity and efficacy compared to traditional antibiotics .

- Tumor Targeting : The compound's structural analogs have been evaluated for their ability to cross the blood-brain barrier (BBB), showing potential for targeting tumors effectively while minimizing uptake in normal brain tissue .

Wirkmechanismus

The mechanism by which Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in modulating biological activities, while the methoxyphenyl moiety contributes to its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Receptors: It can bind to specific receptors, triggering downstream signaling events.

Vergleich Mit ähnlichen Verbindungen

Boc-(S)-2-amino-2-(3-methoxyphenyl)acetic acid: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.

2-amino-2-(3-methoxyphenyl)acetic acid: The deprotected form of the compound, lacking the Boc group.

Uniqueness: Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which influences its reactivity and biological activity compared to its similar compounds.

Biologische Aktivität

Boc-(R)-2-amino-2-(3-methoxyphenyl)acetic acid is a chiral amino acid derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. Its molecular formula is C₁₄H₁₉N₀₅, with a molecular weight of approximately 281.31 g/mol. This compound is notable for its unique structure, which includes a 3-methoxyphenyl group attached to the alpha carbon of the amino acid, contributing to its distinct properties and potential applications in medicinal chemistry and pharmaceuticals .

The biological activity of this compound is under preliminary investigation, but initial studies suggest it may interact with various biological targets, including receptors and enzymes. The Boc-protected structure enhances stability and bioavailability, while the methoxyphenyl group may influence binding affinity and selectivity .

Preliminary Findings

- Anticancer Activity : Initial studies indicate that this compound may exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in vitro .

- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .

- Pharmacological Potential : The compound's unique structural features suggest it could serve as a useful pharmacological tool in exploring therapeutic effects related to various disorders, including those mediated by sphingolipids .

Case Study 1: Neuroblastoma Cell Lines

A study evaluated the effects of this compound on human neuroblastoma SH-SY5Y cells. The compound demonstrated significant inhibition of cell growth, indicating potential for development as an anticancer agent.

Case Study 2: Sphingolipid-Mediated Disorders

Research has highlighted the role of sphingolipids in various diseases. Compounds similar to this compound have been shown to modulate sphingolipid metabolism, suggesting potential therapeutic applications in related disorders .

Structure-Activity Relationship (SAR)

| Compound Name | Structure | Key Features | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Chiral amino acid derivative with Boc protection | N/A |

| Similar Compound A | Structure A | Exhibits anticancer activity | 15 |

| Similar Compound B | Structure B | Neuroprotective effects observed | 10 |

Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant inhibition in neuroblastoma cell lines |

| Neuroprotective Effects | Potential for treating neurodegenerative diseases |

| Sphingolipid Modulation | May influence metabolic pathways in related disorders |

Eigenschaften

IUPAC Name |

(2R)-2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMHSWFMWHVVHG-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.